molecular formula C8H10ClF3N2O B6609104 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride CAS No. 2866323-02-4

2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride

Cat. No.: B6609104
CAS No.: 2866323-02-4
M. Wt: 242.62 g/mol
InChI Key: DYYPVGROXDJHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride is a chemical compound with a unique structure combining a pyridine ring, a trifluoromethyl group, and an ethylene amine moiety. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its distinct properties make it a valuable subject of study for scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride typically involves a multi-step process. One common synthetic route starts with the introduction of the trifluoromethyl group to the pyridine ring. This can be achieved through a halogen exchange reaction or by using a trifluoromethylating agent like trifluoromethyl iodide. The next step involves the attachment of the ethylene amine moiety to the pyridine ring via nucleophilic substitution. This step is usually performed under basic conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: For large-scale industrial production, the synthesis process may be optimized for higher yield and efficiency. This can include the use of continuous flow reactors, improved catalysts, and more efficient separation techniques. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride can participate in various chemical reactions including:

  • Oxidation: : It can undergo oxidation reactions where the amine group is oxidized to a corresponding amide or nitro compound.

  • Reduction: : The compound can be reduced to its corresponding amine or alcohol derivatives.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, particularly at the trifluoromethyl group or the ethylene amine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but generally include amides, nitro compounds, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for versatile modifications, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can interact with specific biological targets, providing insights into the mechanisms of biochemical processes.

Medicine: Medicinally, the compound is explored for its potential therapeutic effects. Its unique structure may contribute to its activity as a drug candidate in treating various diseases, including neurological disorders and cancer.

Industry: In industrial applications, this compound is used as a building block for the synthesis of specialty chemicals and advanced materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the ethylene amine moiety facilitates its penetration through biological membranes. This compound can modulate specific pathways involved in cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(chloromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride

  • 2-{[6-(bromomethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride

  • 2-{[6-(methyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride

Comparison: Compared to its analogs, 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride exhibits unique properties due to the presence of the trifluoromethyl group. This group significantly increases its lipophilicity and stability, enhancing its interaction with hydrophobic sites within biological targets. Additionally, the trifluoromethyl group imparts unique electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)7-2-1-6(5-13-7)14-4-3-12;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYPVGROXDJHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.